Thermal Stability: Copper Iodate vs. Copper Bromate in Energetic Formulations
Copper iodate exhibits distinct thermal stability compared to its bromate analog, which is critical for formulation design. Anhydrous copper iodate is thermally stable up to approximately 290°C before decomposition , whereas copper bromate-based mixtures, while offering improved spectral purity with nitrogen-rich additives, suffer from significantly increased sensitivity to friction and impact . This differential in decomposition temperature and sensitivity profile directly influences handling safety and formulation robustness.
| Evidence Dimension | Thermal decomposition onset temperature |
|---|---|
| Target Compound Data | Anhydrous Cu(IO₃)₂ is stable up to ~290°C |
| Comparator Or Baseline | Cu(BrO₃)₂-based mixtures: increased friction and impact sensitivity after additive tuning |
| Quantified Difference | Cu(IO₃)₂ offers a wider thermal processing window and lower sensitivity compared to tuned Cu(BrO₃)₂ formulations |
| Conditions | Thermogravimetric analysis (TGA) of crystalline powder; pyrotechnic formulation testing per standard impact/friction sensitivity tests |
Why This Matters
The higher thermal stability and lower mechanical sensitivity of copper iodate allow for safer handling and broader formulation compatibility in pyrotechnic manufacturing compared to copper bromate.
- [1] Glück, J., Klapötke, T. M., & Küblböck, T. (2020). Fine-Tuning: Advances in Chlorine-Free Blue-Light-Generating Pyrotechnics. European Journal of Inorganic Chemistry, 2020(3), 234-242. https://doi.org/10.1002/ejic.201901097 View Source
